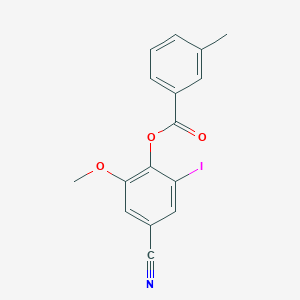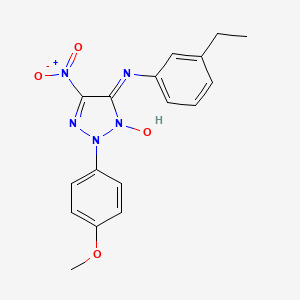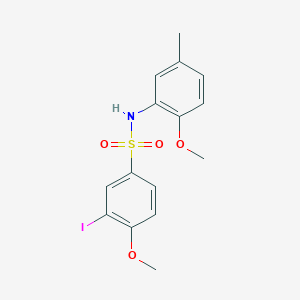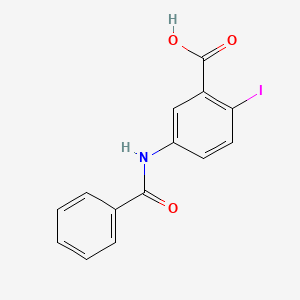
(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate
描述
(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate is an organic compound with a complex structure that includes cyano, iodo, and methoxy functional groups attached to a phenyl ring, which is further esterified with 3-methylbenzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and base, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further improve the yield and reduce the cost of production.
化学反应分析
Types of Reactions
(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, and the methoxy group can be oxidized to a carbonyl group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Coupling Reactions: Palladium catalysts and organoboron compounds are frequently employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl benzoates, while reduction reactions can produce amine derivatives.
科学研究应用
(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of (4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The iodo group can participate in halogen bonding, which can affect the compound’s binding affinity to certain targets. The methoxy group can also play a role in modulating the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
- 4-cyano-2-iodo-6-methoxyphenyl benzoate
- 4-cyano-2-iodo-6-methoxyphenyl 4-methylbenzoate
- 4-cyano-2-iodo-6-methoxyphenyl 2-methylbenzoate
Uniqueness
(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyano, iodo, and methoxy groups in specific positions on the phenyl ring allows for unique interactions and reactions that are not observed in similar compounds .
属性
IUPAC Name |
(4-cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c1-10-4-3-5-12(6-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAOYLVFXNVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2I)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4195791.png)
![propan-2-yl 4-{[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4195793.png)
![N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4195807.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4195815.png)
![N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE](/img/structure/B4195818.png)
![N-(furan-2-ylmethyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195826.png)
![1-(ADAMANTAN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B4195833.png)
![3-[2-(MORPHOLIN-4-YL)ETHYL]-1-({[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOTHIOYL}AMINO)THIOUREA](/img/structure/B4195836.png)


![N,N-DIISOBUTYL-N'-[2-MORPHOLINO-5-(MORPHOLINOSULFONYL)PHENYL]THIOUREA](/img/structure/B4195849.png)

![3-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4195880.png)
